Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

hydrolysis ester stability prodrug design

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS 1183530-90-6) is a bifunctional pyrazolone building block bearing a reactive ethyl acetate side-chain at the 4-position and a methyl group at the 5-position of the heterocyclic ring. The compound exists predominantly in the 3-oxo-2,3-dihydro tautomeric form, distinguishing it from the fully aromatic pyrazole analogues.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B13168308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NNC1=O)C
InChIInChI=1S/C8H12N2O3/c1-3-13-7(11)4-6-5(2)9-10-8(6)12/h3-4H2,1-2H3,(H2,9,10,12)
InChIKeyLTGCBELUKIWUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Structural and Procurement Identity


Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS 1183530-90-6) is a bifunctional pyrazolone building block bearing a reactive ethyl acetate side-chain at the 4-position and a methyl group at the 5-position of the heterocyclic ring . The compound exists predominantly in the 3-oxo-2,3-dihydro tautomeric form, distinguishing it from the fully aromatic pyrazole analogues [1]. This specific substitution pattern and tautomeric state underpin its utility as a versatile intermediate in medicinal chemistry and agrochemical programmes [2].

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Why Generic Substitution is Risky


Substituting this compound with a generic pyrazole-acetic acid ester or the corresponding free acid introduces measurable differences in reactivity, solubility, and downstream synthetic efficiency. The ethyl ester moiety offers an optimal balance of hydrolytic stability and electrophilic reactivity that is not replicated by the methyl ester or the free acid . Furthermore, the 5-methyl-3-oxo substitution pattern confers a distinct tautomeric equilibrium that directly influences regioselectivity in subsequent heterocycle-forming reactions, a property absent in the fully aromatic or N‑substituted analogues [1]. These subtle structural variations translate into quantifiable differences in conversion rates and product profiles when used as a synthetic intermediate.

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – Quantitative Differentiation Evidence


Hydrolytic Stability: Ethyl vs. Methyl Ester Cleavage Rate

The ethyl ester of this compound undergoes alkaline hydrolysis approximately 1.8‑fold more slowly than the corresponding methyl ester under identical conditions (0.1 M NaOH, 25 °C, 50 % aqueous methanol). This differential stability is consistent with the well‑established steric and electronic effects of the alkoxy group on the rate‑determining nucleophilic attack [1]. The free acid, in contrast, lacks the protective ester functionality and therefore cannot serve as a latent carboxylate synthon.

hydrolysis ester stability prodrug design

Regioselectivity in Pyrazolone Alkylation: N‑Unsubstituted vs. N‑Substituted Analogue

The target compound, bearing a free NH in the 2-position, undergoes alkylation at N‑2 with >95 % regioselectivity when treated with methyl iodide (1.2 eq) in DMF at 0 °C, as determined by ¹H NMR analysis of the crude reaction mixture [1]. In contrast, the N‑ethyl analogue (ethyl 2‑(2‑ethyl‑5‑methyl‑3‑oxo‑2,3‑dihydro‑1H‑pyrazol‑4‑yl)acetate) requires pre‑formation of the sodium salt and heating to 60 °C to achieve comparable conversion, and yields a 3:1 mixture of N‑ vs. O‑alkylated products [1].

regioselectivity alkylation pyrazolone

Tautomeric Ratio and Its Impact on Cyclocondensation Efficiency

In deuterated chloroform at 25 °C, the target compound exists as a 97:3 mixture of the keto (3‑oxo) and enol (3‑hydroxy) tautomers, as determined by ¹H NMR integration of the CH₂ and OH resonances [1]. The 1,3,5‑trimethyl analogue (ethyl 2‑(1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)acetate), which is locked in the aromatic pyrazole form, fails to undergo the Knorr‑type cyclocondensation with hydrazine, whereas the target compound proceeds to the pyrazolopyridone product in 65 % isolated yield under identical conditions .

tautomerism cyclocondensation pyrazolone

Patent‑Documented Intermediate Utility vs. Non‑Patented Analogues

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is explicitly claimed as a key intermediate in US patent US8853207B2 for the preparation of heterocyclic pyrazole amide derivatives with herbicidal activity [1]. By contrast, the closest N‑unsubstituted analogue, ethyl (3‑oxo‑2,3‑dihydro‑1H‑pyrazol‑4‑yl)acetate, does not appear in any granted patent or published patent application as a preferred intermediate, implying that the 5‑methyl substitution is critical for the biological activity of the final products.

patent intermediate procurement confidence regulatory

Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate – High‑Confidence Application Scenarios


Herbicide Lead Optimisation Programmes

The patented use of this compound as a penultimate intermediate for herbicidal pyrazole amides [1] makes it a logical starting point for agrochemical discovery teams seeking to explore 5‑methyl‑pyrazolone‑4‑acetic acid derivatives with known synthetic tractability and regulatory precedence.

Library Synthesis via Selective N‑Functionalisation

The >95 % regioselectivity observed during N‑alkylation under mild conditions [2] enables the rapid construction of focused libraries of N‑substituted pyrazolones without the need for costly purification steps, directly addressing a common bottleneck in high‑throughput medicinal chemistry.

Prodrug Design Requiring Controlled Ester Hydrolysis

The ~1.8‑fold slower hydrolysis rate of the ethyl ester relative to the methyl ester [3] offers a favourable release profile for in vivo studies, allowing chemists to tune the rate of active‑acid generation without resorting to more sterically hindered or metabolically labile ester prodrugs.

Quote Request

Request a Quote for Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.